Antifungal Zone of Inhibition: 3k vs. 2‑Phenyl and 4‑Chloro Analogs
Compound **3k** was among the five derivatives that exhibited strong activity against C. albicans, with inhibition zones in the range of 12.3–19.3 mm at 50 mg/mL [1]. The unsubstituted 2‑phenyl analog **3a** and the 4‑chloro derivative **3g** showed either weaker or no appreciable anti‑Candida activity, whereas **3k** consistently fell within the top tier of the series [1].
| Evidence Dimension | Zone of inhibition against Candida albicans |
|---|---|
| Target Compound Data | 12.3–19.3 mm (within active range; exact value not isolated per compound) |
| Comparator Or Baseline | 2‑Phenylimidazo[1,2‑a]pyrimidine (3a): weak or inactive; 4‑Chloro analog (3g): moderate activity; 4‑Bromo analog (3j): active |
| Quantified Difference | 3k and 3j are the only compounds explicitly noted for 'excellent' anti‑Candida activity; 3g is not. |
| Conditions | Agar well diffusion, 50 mg/mL in DMSO, C. albicans ATCC 10231 |
Why This Matters
For groups seeking a 2‑arylimidazo[1,2‑a]pyrimidine with validated anti‑Candida activity, **3k** is one of only two derivatives in this series that achieved 'excellent' status, making it a prioritized choice over the 4‑chloro or unsubstituted phenyl analogs.
- [1] Molecules 2024, 29(21), 5058. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. View Source
